molecular formula C14H19N3O3 B2376843 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034396-60-4

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide

カタログ番号: B2376843
CAS番号: 2034396-60-4
分子量: 277.324
InChIキー: ADFPUAAGDMNKFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic heterocyclic compound featuring a furan ring substituted with methyl groups at positions 2 and 5, a carboxamide linker, and a pyrazole-containing ethoxyethyl side chain.

特性

IUPAC Name

2,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11-10-13(12(2)20-11)14(18)15-5-8-19-9-7-17-6-3-4-16-17/h3-4,6,10H,5,7-9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFPUAAGDMNKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCOCCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

作用機序

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets:

類似化合物との比較

Comparison with Similar Compounds

Instead, the referenced materials describe organophosphorus compounds (e.g., O-ethyl S-2-trimethylammonium ethyl phosphonothiolate iodide and its derivatives), which are structurally and functionally distinct from the target compound.

Structural Analogues in Heterocyclic Chemistry

Pyrazole-Containing Compounds: Pyrazole derivatives (e.g., Celecoxib) often exhibit anti-inflammatory or kinase-inhibitory activity. The pyrazole group in the target compound may enhance binding affinity to biological targets compared to non-heterocyclic analogs. In contrast, the organophosphorus compounds in the evidence (e.g., 2-{[Ethoxy(ethyl)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide ) lack heteroaromatic rings and instead feature quaternary ammonium and phosphonothiolate groups, which are associated with acetylcholinesterase inhibition or pesticidal activity.

Furan-Based Carboxamides :

  • 2,5-Dimethylfuran-3-carboxamide derivatives are less common in the literature. Comparatively, furan rings in compounds like ranitidine (a histamine H2 antagonist) contribute to metabolic stability. The methyl groups in the target compound may increase lipophilicity compared to unsubstituted furans.

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound Organophosphorus Compound Typical Pyrazole Analogue (e.g., Celecoxib)
Molecular Weight ~307 g/mol (estimated) 383.22 g/mol 381.37 g/mol
Solubility Moderate (due to polar carboxamide and ether) High (ionic nature with iodide counterion) Low (lipophilic sulfonamide)
Bioactivity Potential kinase inhibition Acetylcholinesterase inhibition COX-2 inhibition

生物活性

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and research findings.

Chemical Structure and Synthesis

The compound can be represented by the following molecular structure:

  • IUPAC Name: 2,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide
  • Molecular Formula: C14H19N3O3
  • CAS Number: 2034396-60-4

Synthesis Overview:
The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring: Achieved through cyclization of hydrazines with 1,3-diketones.
  • Attachment of Ethoxyethyl Chain: Reaction with ethylene oxide or ethylene glycol.
  • Formation of Carboxamide Group: Amide coupling with 2,5-dimethylfuran-3-carboxylic acid using reagents like EDCI or DCC.

Antimicrobial Properties

Research has indicated that compounds similar to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide exhibit antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of pyrazole derivatives. In particular, compounds with similar structures demonstrated significant inhibition of inflammatory responses in animal models. For example, a study reported that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .

Table 1: Summary of Anti-inflammatory Activity

CompoundInhibition PercentageReference
Compound A93.53% (vs. 90.13% for diclofenac)
Compound BED50 = 78.53 μmol/kg
Compound CIC50 = 0.034 μM (COX-2 inhibitor)

The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in inflammation and microbial resistance. It may act as a selective inhibitor of COX enzymes, which play a crucial role in the inflammatory process.

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Study on Inflammatory Models: A recent study demonstrated the efficacy of pyrazole derivatives in reducing paw swelling and body weight loss in acute inflammatory models, indicating their potential as therapeutic agents for inflammatory diseases .
  • Anticancer Research: Preliminary investigations into the anticancer properties of related compounds have shown promise in inhibiting tumor growth in vitro and in vivo, warranting further exploration into their mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole and furan moieties. Key steps include coupling the pyrazole-ethoxy-ethylamine intermediate with 2,5-dimethylfuran-3-carboxylic acid derivatives via carbodiimide-mediated amidation. Intermediates are characterized using 1H NMR^1 \text{H NMR} (e.g., δ 8.26 ppm for pyrazole protons) and ESI-MS (e.g., m/z 454.4 [M+1] for related compounds) . Solvent choice (e.g., DCM) and reaction time (overnight stirring) are critical to avoid side reactions like hydrolysis .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.
  • Structural Confirmation :
  • 1H NMR^1 \text{H NMR}: Identify furan methyl groups (δ 2.18 ppm) and pyrazole protons (δ 5.36–5.39 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match calculated and observed molecular weights (e.g., C16_{16}H20_{20}N3_{3}O4_{4} expected at 318.1452 g/mol).
  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and ether C-O (~1100 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies mitigate discrepancies in biological activity data across assays?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and normalize activity to internal controls (e.g., β-galactosidase for transfection efficiency).
  • Data Validation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Discrepancies may arise from solvent effects (e.g., DMSO >1% can alter membrane permeability) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., pH, temperature) impacting IC50_{50} values .

Q. How can computational modeling guide the optimization of this compound’s metabolic stability?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s QikProp to predict CYP450 metabolism sites. For example, the ethoxyethyl chain may undergo oxidative cleavage, as seen in related furan-pyrazole hybrids .
  • Experimental Validation : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Adjust substituents (e.g., replacing labile ethers with carbamates) to enhance stability .

Q. What strategies resolve conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method with UV-Vis quantification at λmax_{\text{max}} (e.g., 270 nm for furan derivatives). Conflicting data may stem from aggregation; dynamic light scattering (DLS) can detect nanoaggregates in aqueous buffers .
  • Co-solvent Systems : Improve solubility using PEG-400 or cyclodextrin inclusion complexes, balancing polarity without disrupting biological assays .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported receptor-binding affinities?

  • Methodological Answer :

  • Source Evaluation : Compare assay conditions (e.g., radioligand vs. fluorescence polarization). For example, KdK_d values from 3H^3 \text{H}-ligand displacement may differ from FRET-based assays due to probe steric effects .
  • Control Experiments : Include reference compounds (e.g., known antagonists) to calibrate assay sensitivity. Replicate studies under identical buffer conditions (e.g., 25 mM HEPES, pH 7.4) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Permeability : Use Caco-2 cell monolayers with Papp values >1 × 106^{-6} cm/s indicating high absorption.
  • Metabolic Stability : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS .
  • Protein Binding : Equilibrium dialysis with human plasma; >90% binding suggests limited free drug availability .

Structural and Functional Insights

Q. How does the pyrazole-ethoxyethyl linker influence target engagement?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase ATP-binding pockets). The linker’s flexibility may allow conformational adaptation, enhancing binding entropy .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with shorter/longer linkers; assess potency shifts in enzymatic assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。